molecular formula C9H11BrN2O B1629161 3-Amino-N-(2-bromophenyl)propanamide CAS No. 938517-20-5

3-Amino-N-(2-bromophenyl)propanamide

Cat. No.: B1629161
CAS No.: 938517-20-5
M. Wt: 243.1 g/mol
InChI Key: RLPJOXMOSYUJEK-UHFFFAOYSA-N
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Description

3-Amino-N-(2-bromophenyl)propanamide is a propanamide derivative featuring a 3-amino group and a 2-bromophenyl substituent on the amide nitrogen. This compound has been cataloged as a primary amine product but is currently discontinued, limiting its commercial availability .

Properties

CAS No.

938517-20-5

Molecular Formula

C9H11BrN2O

Molecular Weight

243.1 g/mol

IUPAC Name

3-amino-N-(2-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)

InChI Key

RLPJOXMOSYUJEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCN)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN)Br

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Enzyme Substrate Derivatives: β-Alanyl Aminopeptidase Probes

Several 3-amino-N-(substituted phenyl)propanamides have been studied as substrates for β-alanyl aminopeptidase, a biomarker for Pseudomonas aeruginosa. Key analogs include:

Compound Substituent VOC Product LOD/LOQ* (ppb) Statistical Performance (vs. others) Reference
3-Amino-N-(3-fluorophenyl)propanamide 3-Fluorophenyl 3-Fluoroaniline 0.5 / 1.5 Superior to 4-methylphenyl analog (p < 0.05)
3-Amino-N-(4-methylphenyl)propanamide 4-Methylphenyl Aniline 2.0 / 6.0 Poorest performance (p = 0.0009)
3-Amino-N-phenylpropanamide Phenyl Aniline 1.0 / 3.0 No significant difference vs. fluoro analog (p = 0.335)

*LOD: Limit of Detection; LOQ: Limit of Quantification

Key Findings :

  • 3-Amino-N-(3-fluorophenyl)propanamide demonstrated the highest sensitivity due to lower LOD/LOQ for 3-fluoroaniline, making it optimal for diagnostic assays .
  • The 4-methylphenyl variant exhibited statistically inferior enzyme activity, attributed to steric hindrance or electronic effects .

Antimicrobial β²,²-Amino Acid Derivatives

Compound (Example) Substituents Biological Activity Purity (LCMS) Reference
3-Amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (7c) Bis(naphthalenylmethyl), aminoethyl Antimicrobial (Gram-positive) >95%
3-Amino-N-(2-aminoethyl)-2,2-bis(4-tert-butylbenzyl)propanamide (7d) Bis(4-tert-butylbenzyl), aminoethyl Antimicrobial (broad-spectrum) >95%

Structural Insights :

  • Bulky groups (e.g., naphthalenylmethyl) enhance membrane interaction, disrupting bacterial cell walls .
  • The 3-amino-propanamide backbone is critical for binding to microbial targets.

Brominated Propanamide Analogs

Bromine-containing analogs vary in substituent positioning and bioactivity:

Compound Substituents Molecular Weight Key Properties Reference
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide 3,5-Di-tert-butylphenyl, bromo 328.23 g/mol Crystalline solid, steric hindrance
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Nitro, trifluoromethyl, hydroxy 385.15 g/mol High polarity, acidic

Comparison with Target Compound :

  • The 2-bromophenyl group in 3-Amino-N-(2-bromophenyl)propanamide may reduce steric hindrance compared to 3,5-di-tert-butyl derivatives, enhancing solubility .

Indole- and Methoxy-Substituted Propanamides

Compounds with indole or methoxy groups exhibit diverse applications:

Compound (Example) Substituents Application Purity (LCMS) Reference
N-(3,4-Dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide (5u) Dimethoxyphenethyl, indole Lead optimization (EP2 antagonists) >97%
3-Amino-N-(5-methylisoxazol-3-yl)propanamide 5-Methylisoxazole Pharmaceutical intermediate N/A

Notable Trends:

  • Methoxy and indole groups enhance receptor binding in EP2 antagonists .
  • High LCMS purity (>95%) is consistent across synthesized analogs .

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